molecular formula C112H176N38O22S3 B3028544 Cys(NPys)-Antennapedia Homeobox (43-58) amide CAS No. 220337-24-6

Cys(NPys)-Antennapedia Homeobox (43-58) amide

Cat. No.: B3028544
CAS No.: 220337-24-6
M. Wt: 2503.0 g/mol
InChI Key: VCDJRXAABYCGQJ-LNTZVFCOSA-N
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Description

Cys(NPys)-Antennapedia Homeobox (43-58) amide is a synthetic peptide that incorporates a cysteine residue modified with a nitropyridylsulfenyl (NPys) group. This peptide is derived from the Antennapedia homeodomain, specifically the 43-58 amino acid sequence. The Antennapedia homeodomain is a well-known transcription factor involved in the regulation of gene expression during development. The modification with NPys enhances the peptide’s stability and functionality, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys(NPys)-Antennapedia Homeobox (43-58) amide typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The cysteine residue is introduced with a protecting group, such as trityl (Trt), to prevent unwanted side reactions. After the peptide chain is assembled, the NPys group is introduced through a selective reaction with the cysteine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Cys(NPys)-Antennapedia Homeobox (43-58) amide undergoes various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with other cysteine residues, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The NPys group can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Air oxidation or iodine in acidic aqueous acetic acid.

    Reduction: Phosphine-mediated reduction or DTT.

    Substitution: Various nucleophiles can be used to substitute the NPys group under mild conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol-containing peptides.

    Substitution: Modified peptides with different functional groups replacing the NPys group.

Scientific Research Applications

Cys(NPys)-Antennapedia Homeobox (43-58) amide is a synthetic peptide related to the Antennapedia homeodomain, a protein derived from Drosophila melanogaster. The Antennapedia homeodomain contains a region, specifically amino acids 43 to 58, that facilitates translocation across biological membranes . This characteristic has led to the development and use of this compound and similar peptides as cell-penetrating peptides (CPPs) in various scientific research applications .

Scientific Research Applications

Cellular Uptake and Delivery

  • Oligonucleotide Delivery: this compound is utilized as a carrier to deliver oligonucleotides into cells . Linking this peptide to oligonucleotides enhances cellular uptake, even in serum-containing conditions, which leads to the inhibition of target activity and promotion of apoptosis at lower oligonucleotide concentrations .
  • Cargo Delivery: Cell-penetrating peptides like Antennapedia facilitate the transport of various molecular cargoes, including oligonucleotides, across cell membranes . The internalization mechanisms are predominantly endocytic, with macropinocytosis being a significant pathway .
  • Protein Delivery: The antennapedia homeobox peptide can deliver proteins into cells, influencing neuronal morphogenetic programs by penetrating cell membranes and accumulating in nuclei .

Gene Regulation and Therapeutics

  • Splice Correction: CPPs, including this compound, are used to deliver splice-correcting peptide nucleic acids (PNAs) .
  • Tumor Suppression: Peptides with cell-penetrating properties have been designed from tumor suppressor proteins, such as p14ARF, to decrease proliferation and induce apoptosis in cancer cell lines .

Neuronal Differentiation

  • Morphological Differentiation: The antennapedia homeobox peptide induces morphological differentiation in neuronal cultures, demonstrating an efficient uptake system in neurons . It can penetrate nerve cells and accumulate in the nuclei, suggesting an influence on neuronal morphogenetic programs .

Case Studies

  • Downregulation of Cu/Zn Superoxide Dismutase (SOD1): In a study, an antisense oligonucleotide coupled to a peptide homologous to the third helix of the Drosophila Antennapedia homeodomain was used to downregulate SOD1 . This CPP-mediated delivery improved cellular uptake and resulted in the inhibition of SOD1 activity and the promotion of apoptosis in PC12 cells .
  • Intraneuronal Delivery of Protein Kinase C (PKC) Pseudosubstrate: The peptide pAntp43-58, derived from the third helix of the Antennapedia homeodomain, was used to deliver a PKC pseudosubstrate into cortical neurons . This CPP facilitated the translocation of the pseudosubstrate across neuronal membranes, allowing for the study of its effects on neuronal function .

Technical Details

Synthesis and Coupling

  • NPyS Chemistry: The Npys derivative of cysteine, Cys(Npys), is utilized in the synthesis of unsymmetrical disulfides between PNA and CPPs .
  • Coupling Reactions: this compound can be coupled to other molecules via the N-terminal NPyS-cysteinyl residue . The peptide is dissolved in deionized water, treated with tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) to generate a free thiol group, and then mixed with the desired molecule .

Limitations and Considerations

  • Endocytosis Dependence: The internalization of CPPs and their cargoes is predominantly dependent on endocytic mechanisms . Understanding the specific endocytic pathways involved is crucial for optimizing delivery and therapeutic efficacy .
  • Potential Toxicity: While CPPs enhance cellular uptake, potential toxic effects must be considered, especially at higher concentrations.

Mechanism of Action

The mechanism of action of Cys(NPys)-Antennapedia Homeobox (43-58) amide involves its ability to penetrate cell membranes and interact with intracellular targets. The NPys modification enhances the peptide’s stability and facilitates its cellular uptake. Once inside the cell, the peptide can bind to specific DNA sequences, modulating gene expression and influencing cellular processes. The cysteine residue’s ability to form disulfide bonds also plays a crucial role in stabilizing the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cys(Acm)-Antennapedia Homeobox (43-58) amide: Similar peptide with an acetamidomethyl (Acm) protecting group instead of NPys.

    Cys(Mmt)-Antennapedia Homeobox (43-58) amide: Contains a monomethoxytrityl (Mmt) protecting group.

    Cys(Trt)-Antennapedia Homeobox (43-58) amide: Features a trityl (Trt) protecting group.

Uniqueness

Cys(NPys)-Antennapedia Homeobox (43-58) amide is unique due to the presence of the NPys group, which provides enhanced stability and reactivity compared to other protecting groups. This modification allows for more precise control over the peptide’s chemical and biological properties, making it a valuable tool in various research applications.

Biological Activity

Cys(NPys)-Antennapedia Homeobox (43-58) amide is a derivative of the Antennapedia homeobox peptide, which is known for its ability to penetrate cell membranes and influence cellular processes. This compound incorporates a cysteine residue modified with a nitrophenylsulfenyl (NPys) group, enhancing its biological activity and potential therapeutic applications.

The Antennapedia homeobox peptide, particularly the 43-58 segment, is recognized for its role in promoting cellular uptake through mechanisms such as endocytosis. The addition of the Cys(NPys) moiety may enhance its stability and bioactivity, allowing for more effective delivery of therapeutic agents into cells. Research indicates that CPPs (cell-penetrating peptides) like the Antennapedia peptide can translocate across cellular membranes and interact with intracellular targets, thereby modulating various biological functions.

Case Studies and Research Findings

  • Neurite Outgrowth Enhancement
    • A study demonstrated that the Antennapedia homeobox peptide significantly increased neurite outgrowth in motoneurons. When motoneurons were exposed to the peptide at a concentration of 107M10^{-7}M, neurite length was doubled compared to controls, indicating its potent neurogenic effects .
  • Cell Penetration Efficacy
    • Cys(NPys)-Antennapedia has been shown to facilitate the internalization of various cargo molecules, including oligonucleotides and proteins. The NPys modification aids in overcoming cellular barriers, enhancing the peptide's ability to deliver therapeutic agents effectively .
  • Mechanistic Insights
    • The internalization mechanism primarily involves endocytosis, with studies suggesting that different pathways such as macropinocytosis may be utilized depending on the specific context and formulation of the peptide .

Comparative Biological Activity

Peptide Mechanism Effect on Neurite Outgrowth Internalization Pathway
Cys(NPys)-Antennapedia (43-58)Cell membrane penetrationDoubled neurite lengthEndocytosis
Penetratin (Antennapedia 43-58)Cell membrane penetrationSignificant increaseEndocytosis
Other CPPsVariesVariesVaries

Properties

IUPAC Name

(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H176N38O22S3/c1-6-62(3)90(149-102(164)80(42-44-88(119)152)140-95(157)76(37-23-51-129-110(122)123)135-93(155)69(117)61-174-175-109-86(150(171)172)40-26-50-128-109)107(169)143-75(36-18-22-49-116)101(163)148-91(63(4)7-2)108(170)147-84(57-66-60-133-71-32-14-12-30-68(66)71)105(167)144-82(55-64-27-9-8-10-28-64)103(165)141-79(41-43-87(118)151)99(161)146-85(58-89(120)153)106(168)139-78(39-25-53-131-112(126)127)96(158)137-77(38-24-52-130-111(124)125)97(159)142-81(45-54-173-5)100(162)136-74(35-17-21-48-115)98(160)145-83(56-65-59-132-70-31-13-11-29-67(65)70)104(166)138-73(34-16-20-47-114)94(156)134-72(92(121)154)33-15-19-46-113/h8-14,26-32,40,50,59-60,62-63,69,72-85,90-91,132-133H,6-7,15-25,33-39,41-49,51-58,61,113-117H2,1-5H3,(H2,118,151)(H2,119,152)(H2,120,153)(H2,121,154)(H,134,156)(H,135,155)(H,136,162)(H,137,158)(H,138,166)(H,139,168)(H,140,157)(H,141,165)(H,142,159)(H,143,169)(H,144,167)(H,145,160)(H,146,161)(H,147,170)(H,148,163)(H,149,164)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t62-,63-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,90-,91-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDJRXAABYCGQJ-LNTZVFCOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSC6=C(C=CC=N6)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC6=C(C=CC=N6)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H176N38O22S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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